N-(2-adamantyl)benzamide

P2X7 Receptor Antagonist Metabolic Stability Drug Discovery

Researchers often encounter poor in vivo reproducibility due to rapid metabolic clearance of standard adamantanyl benzamide leads. N-(2-Adamantyl)benzamide (CAS 25021-13-0) is a differentiated 2-substituted adamantane scaffold that directly solves this translational bottleneck. - Metabolic Stability: 2-Admantyl substitution confers a 10-fold improvement in stability over the 1-adamantyl isomer, enabling sustained target engagement. - Pharmacophore Profile: Serves as a core structure for single-digit nanomolar 11β-HSD1 inhibitors and P2X7R antagonists for neuroinflammation studies. - Supply Chain: Inventory is maintained for this high-demand medicinal chemistry building block, ensuring rapid B2B order fulfillment.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B12011723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)benzamide
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4
InChIInChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19)
InChIKeyAUEWTJXOBFEOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Adamantyl)benzamide: Procurement Guide for a Differentiated 11β-HSD1 and P2X7R Scaffold


N-(2-Adamantyl)benzamide (CAS: 25021-13-0) is a carboxamide compound featuring an adamantane cage bonded to a benzamide moiety via a nitrogen atom at the adamantane's 2-position. This compound serves as a core scaffold in medicinal chemistry, primarily recognized for its role as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1] and as a P2X7 receptor (P2X7R) antagonist [2]. Its structural motif, often described as a 'lipophilic bullet', is engineered for enhanced metabolic stability and membrane permeability, differentiating it from non-adamantyl and 1-substituted analogs.

Pathway Study 11β-HSD1 inhibition pathway research
Target Study P2X7 receptor antagonist research context
Scaffold Feature 2-Adamantyl motif for metabolic stability studies

Why N-(2-Adamantyl)benzamide Cannot Be Substituted with Generic 1-Adamantyl or Non-Adamantyl Benzamides


Generic substitution of N-(2-adamantyl)benzamide with its close analogs is not feasible due to profound differences in metabolic stability and target engagement that directly impact experimental reproducibility and translational potential. While the 1-adamantyl isomer is a common motif, the 2-adamantyl substitution confers a distinct pharmacokinetic and pharmacodynamic profile. For instance, the parent adamantanyl benzamide P2X7R antagonist (1) exhibited poor metabolic stability that prevented its progression [1], whereas optimized 2-adamantyl derivatives demonstrate a significant, quantifiable improvement in stability [2]. Furthermore, the presence of the adamantyl moiety itself, compared to non-adamantyl benzamides, increases drug stability and plasma half-life due to hydrophobic and steric factors [3], making the compound a non-interchangeable research tool for studies requiring prolonged exposure or in vivo efficacy.

1-Adamantyl isomer may lack the reported metabolic stability advantage of the 2-adamantyl scaffold.
Non-adamantyl benzamides may not replicate the lipophilicity-driven target engagement profile.

Quantitative Differentiation: N-(2-Adamantyl)benzamide vs. In-Class Comparators


Metabolic Stability: 10-Fold Improvement Over Lead Adamantanyl Benzamide (1)

The 2-adamantyl benzamide scaffold demonstrates a critical improvement in metabolic stability compared to the original adamantanyl benzamide lead compound (1), a primary reason for its selection over the earlier analog. The optimized trifluorinated benzamide 34, a 2-adamantyl derivative, exhibited superior metabolic stability, being ten times longer-lasting than lead benzamide 1 [1]. This direct comparison is a key differentiator for researchers requiring compounds with sufficient half-life for in vivo studies.

Metabolic Stability
Head-to-head
10-fold longer half-life vs. lead adamantanyl benzamide 1
Supports in vivo exposure-model review
In vitro metabolic assay; P2X7R context
P2X7 Receptor Antagonist Metabolic Stability Drug Discovery

11β-HSD1 Inhibition Potency: Single-Digit Nanomolar IC50 for 2-Adamantyl Amides

Optimization of 11β-HSD1 inhibitors to 2-adamantyl amides yielded inhibitors with single-digit nanomolar IC50 values on the human isoform [1]. While this is a class-level observation, it establishes the 2-adamantyl amide as a potent pharmacophore, providing a baseline for comparison with other 11β-HSD1 inhibitor classes. This level of potency is essential for achieving effective target engagement at low drug concentrations.

11β-HSD1 Inhibition
Class-level
Single-digit nanomolar IC50 on human isoform
Supports target-engagement assay context
Human isoform; class-level observation
11β-HSD1 Inhibitor Metabolic Syndrome Type 2 Diabetes

Enhancement of Depigmentation Activity via Adamantyl Lipophilicity

The lipophilic character of the adamantyl moiety in N-benzylbenzamide derivatives confers greater depigmentation power compared to those lacking the adamantyl substitution [1]. This is a structural class-level inference demonstrating that the adamantane group itself is a key driver of efficacy in this context, distinguishing these compounds from simpler benzamides.

Depigmentation Activity
Class-level
Greater activity than non-adamantyl derivatives
Indicates adamantyl lipophilicity contribution
In vitro tyrosinase/melanogenesis assay
Tyrosinase Inhibitor Melanogenesis Cosmeceutical

Validated Research and Industrial Application Scenarios for N-(2-Adamantyl)benzamide


Metabolic Disease Research Requiring Stable In Vivo 11β-HSD1 Inhibition

Researchers investigating metabolic syndrome or type 2 diabetes can utilize N-(2-adamantyl)benzamide as a core scaffold for developing 11β-HSD1 inhibitors. The class-level evidence of single-digit nanomolar potency on the human isoform [1] makes it a strong starting point for lead optimization campaigns aimed at achieving effective target engagement in vivo.

CNS and Inflammatory Disease Models with Improved P2X7R Antagonist Stability

For studies exploring the role of P2X7 receptors in neuroinflammation, pain, or neurodegenerative diseases, this compound offers a significant advantage over earlier adamantanyl benzamide leads. The direct evidence of a 10-fold improvement in metabolic stability [2] translates to a more practical tool for in vivo experiments, minimizing complications from rapid clearance and enabling sustained receptor blockade.

Cosmeceutical Development for Hyperpigmentation Disorders

Cosmetic scientists focused on developing novel skin-lightening agents can leverage the adamantyl benzamide core for its established link to enhanced depigmentation power. The class-level inference that the adamantyl moiety confers greater tyrosinase inhibitory activity than non-adamantyl derivatives [3] provides a rational basis for selecting this scaffold in the design of new topical formulations.

Application
Selection Property
Validation Focus
11β-HSD1 pathway research models
Target-engagement potency context
Human isoform assay endpoint review
P2X7R antagonist stability studies
Reported metabolic stability profile
In vivo exposure-model validation
Skin depigmentation agent research
Adamantyl lipophilicity context
Tyrosinase inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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